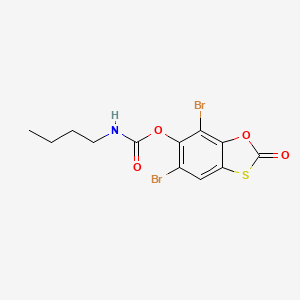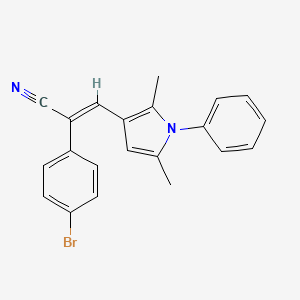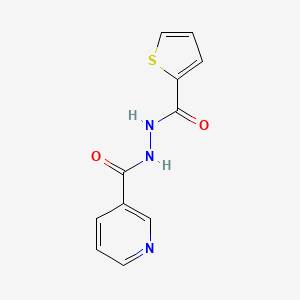
5,7-Dibromo-2-oxo-1,3-benzoxathiol-6-yl butylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dibromo-2-oxo-2H-1,3-benzoxathiol-6-yl N-butylcarbamate is a synthetic organic compound characterized by its unique chemical structure, which includes bromine atoms and a benzoxathiol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dibromo-2-oxo-2H-1,3-benzoxathiol-6-yl N-butylcarbamate typically involves the bromination of a precursor benzoxathiol compound followed by the introduction of the N-butylcarbamate group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The final step involves the reaction of the brominated intermediate with butyl isocyanate under controlled conditions to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-2-oxo-2H-1,3-benzoxathiol-6-yl N-butylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the carbonyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce debrominated derivatives or alcohols.
Scientific Research Applications
5,7-Dibromo-2-oxo-2H-1,3-benzoxathiol-6-yl N-butylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7-dibromo-2-oxo-2H-1,3-benzoxathiol-6-yl N-butylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the benzoxathiol ring play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dibromo-2-oxo-1,3-benzoxathiol-5-yl acetate
- 5,7-Dibromo-2-oxo-1,3-benzoxathiol-6-ylmethylcarbamate
- Butyl 5,7-dibromo-2-oxo-1,3-benzoxathiol-6-yl carbonate
Uniqueness
5,7-Dibromo-2-oxo-2H-1,3-benzoxathiol-6-yl N-butylcarbamate is unique due to its specific substitution pattern and the presence of the N-butylcarbamate group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H11Br2NO4S |
|---|---|
Molecular Weight |
425.09 g/mol |
IUPAC Name |
(5,7-dibromo-2-oxo-1,3-benzoxathiol-6-yl) N-butylcarbamate |
InChI |
InChI=1S/C12H11Br2NO4S/c1-2-3-4-15-11(16)18-9-6(13)5-7-10(8(9)14)19-12(17)20-7/h5H,2-4H2,1H3,(H,15,16) |
InChI Key |
IEFKXXSJIRTNCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)OC1=C(C=C2C(=C1Br)OC(=O)S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide](/img/structure/B11523738.png)
![2-fluoro-N-[2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11523745.png)

![6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11523756.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B11523758.png)
![2-[[4-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]methyl]benzonitrile](/img/structure/B11523770.png)
![1-phenyl-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone](/img/structure/B11523778.png)
![N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11523779.png)
![[(3-hydroxy-5-methyl-1H-pyrazol-4-yl)(phenyl)methyl]propanedinitrile](/img/structure/B11523793.png)
![N-(4-butoxyphenyl)-2-[(6-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11523801.png)
![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11523812.png)
![1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl N'-[4-chloro-3-(trifluoromethyl)phenyl]-N-methylcarbamimidothioate](/img/structure/B11523813.png)
